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Compound of Interest

Compound Name: (R)-MLT-985

Cat. No.: B15620862 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical comparison of two potent, orally bioavailable

allosteric inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation

protein 1 (MALT1), (R)-MLT-985 and MLT-943. Both compounds were developed as part of the

same pyrazolopyrimidine urea program and serve as critical tool compounds for investigating

the therapeutic potential of MALT1 inhibition. This document summarizes key preclinical data to

inform researchers on their differential profiles in efficacy and safety.

Introduction to MALT1 Inhibition
MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which

plays a crucial role in the activation of NF-κB signaling downstream of antigen and other

receptors in immune cells. As a dual-function protein with both scaffold and proteolytic

(paracaspase) activities, MALT1 is a compelling therapeutic target for autoimmune diseases

and certain B-cell malignancies. Both (R)-MLT-985 and MLT-943 are allosteric inhibitors that

target the protease function of MALT1.

In Vitro Potency and Selectivity
Both (R)-MLT-985 and MLT-943 demonstrate potent inhibition of MALT1 protease activity in

biochemical and cellular assays. (R)-MLT-985 appears to have a higher biochemical potency.
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Parameter (R)-MLT-985 MLT-943 Reference

Biochemical IC50 3 nM

Not explicitly stated,

but characterized as a

potent inhibitor.

[1][2][3][4]

IL-2 Reporter Gene

Assay (Jurkat T cells)

IC50

20 nM 40 ± 20 nM [1][4][5]

IL-2 Release (Human

PBMC) IC50
0.5 µM 74 nM [4][5]

IL-2 Release (Human

Whole Blood) IC50
Not Available 0.6 - 0.8 µM [6]

Selectivity

Excellent selectivity

against a panel of 23

human proteases (all

IC50 > 10 µM).

High selectivity

against a range of

proteases.

[4][5]

Preclinical Efficacy
The preclinical evaluation of (R)-MLT-985 and MLT-943 has been conducted in different

disease models, reflecting a potential divergence in their intended therapeutic applications.

(R)-MLT-985 in Oncology
(R)-MLT-985 has been primarily investigated in the context of B-cell malignancies, particularly

Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), where MALT1 activity is

often constitutive.

In Vitro: (R)-MLT-985 suppresses the growth of ABC-DLBCL cell lines and inhibits aberrant

CARD11/BCL10/MALT1 complex signaling.[1]

In Vivo: In a CARD11-mutant ABC-DLBCL xenograft model (OCI-Ly3), (R)-MLT-985
demonstrated tumor regression.[2][4]

MLT-943 in Autoimmunity
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MLT-943 has been extensively studied in models of autoimmunity and inflammation.

In Vivo: In a rat collagen-induced arthritis model, prophylactic treatment with MLT-943

suppressed anti-collagen antibody production and fully prevented paw swelling.[5] In a T-cell-

dependent immunization model using sheep red blood cells (SRBCs), MLT-943 inhibited

antibody production.[5]

Pharmacokinetics
Both compounds are orally bioavailable and were developed with favorable pharmacokinetic

properties.[7][8]

Compound Species Dose Cmax
Bioavailabil
ity (F%)

Reference

MLT-943 Rat 3 mg/kg (p.o.) 0.7 µM 86% [6]

MLT-943 Mice 3 mg/kg (p.o.) 0.5 µM 50% [6]

(R)-MLT-985

Not explicitly

detailed in

the provided

results.

Not explicitly

detailed in

the provided

results.

Not explicitly

detailed in

the provided

results.

Not explicitly

detailed in

the provided

results.

Safety and Toxicology
A significant differentiating factor between the two compounds based on available data is their

long-term safety profile. Extensive toxicology studies on MLT-943 have revealed a significant

on-target toxicity related to the reduction of regulatory T cells (Tregs).

MLT-943 and IPEX-Like Pathology
Prolonged treatment with MLT-943 in both rats and dogs led to a dose-dependent reduction in

Tregs.[5][7] This resulted in the development of an immune dysregulation, polyendocrinopathy,

enteropathy, X-linked (IPEX)-like syndrome, characterized by:[5][7][9]

Severe intestinal inflammation
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High serum IgE levels

Systemic T-cell activation

Mononuclear cell infiltration in multiple tissues

This IPEX-like pathology is a significant safety concern for chronic administration of MLT-943 in

autoimmune indications.[5][9]

(R)-MLT-985 Safety Profile
Detailed long-term toxicology studies for (R)-MLT-985 are not as extensively reported in the

provided search results. However, it is noted that on-target pathology has been observed with

this class of compounds.[10] The development of (R)-MLT-985 with a focus on oncology may

imply a different risk-benefit assessment compared to a compound intended for chronic

autoimmune diseases.

Signaling Pathways and Experimental Workflows
MALT1 Signaling Pathway
The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway,

which is inhibited by both (R)-MLT-985 and MLT-943.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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